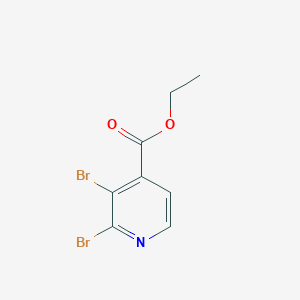

Ethyl 2,3-dibromoisonicotinate

Description

Significance of Polyhalogenated Pyridine (B92270) Esters in Contemporary Chemical Research

Polyhalogenated pyridine esters are a class of organic compounds that have become indispensable in modern chemical research. Their importance stems from their role as versatile intermediates in the synthesis of a wide array of functionalized molecules. These compounds are key precursors for creating agrochemicals, pharmaceuticals, and advanced materials. nih.govresearchgate.net The presence of multiple halogen atoms on the pyridine ring allows for selective functionalization through various cross-coupling reactions, enabling the introduction of diverse substituents. researchgate.netchemicalbook.com

The reactivity of the halogen atoms is dependent on their position on the pyridine ring, offering chemists the ability to control the sequence of reactions and build complex molecular architectures with high precision. nih.gov This controlled, site-selective functionalization is a cornerstone of contemporary organic synthesis, making polyhalogenated pyridine esters highly sought-after starting materials for developing new drugs and materials. nih.govresearchgate.net

Historical Context of Isonicotinate (B8489971) Derivatives in Synthetic Chemistry

Isonicotinate derivatives, which are esters or amides of isonicotinic acid (pyridine-4-carboxylic acid), have a rich history in synthetic chemistry. For decades, they have been utilized as fundamental building blocks for a variety of more complex molecules. Their applications are diverse, ranging from the synthesis of ligands for metal complexes to the creation of biologically active compounds. sci-hub.sechemicalbook.comtue.nl

In recent years, research has highlighted the use of isonicotinate derivatives in the development of novel therapeutic agents, including potential anticancer drugs. mdpi.commdpi.com The isonicotinate scaffold is also a key component in the design of functional materials, such as polymers and organic frameworks. tue.nl The esterification of isonicotinic acid is a common and well-established method for producing these valuable synthetic intermediates. scholarsresearchlibrary.com

Scope and Academic Relevance of Ethyl 2,3-Dibromoisonicotinate

While extensive research has been conducted on various isomers of dibromoisonicotinate esters, such as the 2,6-dibromo derivative, specific academic literature focusing solely on this compound is more limited. However, its academic relevance can be inferred from the well-documented reactivity of the 2,3-dihalopyridine core.

The primary academic interest in this compound lies in its potential as a precursor for creating polysubstituted pyridine derivatives through selective cross-coupling reactions. Based on established principles for 2,3-dihalopyridines, the bromine at the 2-position is generally more susceptible to oxidative addition in palladium-catalyzed reactions. nih.gov This differential reactivity would allow for a stepwise functionalization of the pyridine ring. For instance, a reaction could be performed at the C2 position, followed by a subsequent, different reaction at the C3 position.

Research on related 2,3-dihalopyridines has demonstrated that Sonogashira coupling can occur at the C3 position, indicating the potential for introducing alkynyl groups at this site on the this compound molecule. researchgate.net This capability makes it a valuable tool for the synthesis of complex heterocyclic systems that are of interest in medicinal chemistry and materials science.

Below is a table summarizing the basic properties of this compound.

| Property | Value |

| Molecular Formula | C₈H₇Br₂NO₂ |

| Molecular Weight | 308.95 g/mol |

| Appearance | Not widely reported, likely a solid or oil |

| CAS Number | Not assigned |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dibromopyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-4-11-7(10)6(5)9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWYIZDKLNDKIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2,3 Dibromoisonicotinate and Its Precursors

Direct Synthetic Routes to Ethyl 2,3-Dibromoisonicotinate

The direct synthesis of this compound can be pursued through two primary pathways: the esterification of a pre-halogenated carboxylic acid or the direct halogenation of an existing isonicotinate (B8489971) ester.

Esterification Pathways of 2,3-Dibromoisonicotinic Acid

A common and effective method for the synthesis of esters from carboxylic acids is the Fischer-Speier esterification. mdpi.comcerritos.edumasterorganicchemistry.comoperachem.comorganic-chemistry.orgbyjus.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. In the case of this compound, the precursor 2,3-dibromoisonicotinic acid would be reacted with ethanol.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, often serving as the solvent. byjus.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.comorganic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com

Table 1: Key Parameters in Fischer-Speier Esterification

| Parameter | Description | Typical Conditions for Pyridine (B92270) Carboxylic Acids |

| Carboxylic Acid | The starting material containing the desired pyridine core and halogen substituents. | 2,3-Dibromoisonicotinic Acid |

| Alcohol | The reactant that provides the ethyl group of the ester. | Ethanol (often in excess, used as solvent) |

| Catalyst | A strong acid to protonate the carbonyl group and facilitate the reaction. | Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH) |

| Temperature | The reaction is typically heated to reflux to increase the reaction rate. | Reflux temperature of ethanol |

| Reaction Time | Varies depending on the specific substrates and conditions. | Several hours |

To improve yields, the removal of water as it is formed can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus.

Halogenation Strategies on Isonicotinate Esters

The direct halogenation of the pyridine ring of isonicotinate esters presents a more challenging route due to the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution. nih.gov However, various strategies can be employed to achieve the desired bromination at the 2 and 3 positions of ethyl isonicotinate.

One approach involves the activation of the pyridine ring. The formation of a pyridine N-oxide increases the electron density of the ring, making it more reactive towards electrophiles. Regioselective bromination of pyridine N-oxides can be achieved using reagents like oxalyl bromide in dibromomethane. researchgate.net Subsequent deoxygenation of the N-oxide would yield the brominated pyridine derivative.

Another strategy is directed ortho-metalation. clockss.orgbaranlab.orguwindsor.caresearchgate.net In this method, a directing group on the pyridine ring guides a strong base, such as an organolithium reagent, to deprotonate an adjacent position, creating a nucleophilic center that can then react with an electrophile like bromine. For ethyl isonicotinate, the ester group itself is not a strong directing group for ortho-lithiation. Therefore, this approach would likely require modification of the ester or the introduction of a more effective directing group.

Precursor Synthesis and Functionalization

The synthesis of this compound can also be accomplished by first preparing a halogenated pyridine carboxylic acid precursor, which is then esterified.

Preparation of Halogenated Pyridine Carboxylic Acids

The synthesis of 2,3-dibromoisonicotinic acid is a critical step in this pathway. A potential route to this precursor is through the Sandmeyer reaction. wikipedia.orglscollege.ac.innih.govorganic-chemistry.orgheteroletters.org This reaction allows for the conversion of an amino group on an aromatic ring to a halogen via a diazonium salt intermediate. A hypothetical pathway could involve the diazotization of a suitable aminopyridine precursor, such as 2-amino-3-bromo-isonicotinic acid or 3-amino-2-bromo-isonicotinic acid, followed by treatment with a bromide source in the presence of a copper(I) catalyst.

Alternatively, the direct bromination of isonicotinic acid under harsh conditions might yield a mixture of brominated products, from which the desired 2,3-dibromo isomer would need to be separated.

Derivatization of Pyridine Rings for Directed Halogenation

To achieve the specific 2,3-dibromo substitution pattern, derivatization of the pyridine ring to control the regioselectivity of halogenation is a key strategy. As mentioned previously, the formation of a pyridine N-oxide can activate the ring and direct electrophilic substitution to the 2- and 4-positions. While this is useful for introducing a substituent at the 2-position, achieving subsequent substitution at the 3-position can be challenging.

Directed ortho-lithiation offers another avenue for regioselective functionalization. While the ester group of ethyl isonicotinate is not ideal for this purpose, conversion to a functional group with stronger directing ability, such as a tertiary amide, could facilitate lithiation at the 3-position. Subsequent reaction with a bromine source would introduce the first bromine atom. Further functionalization at the 2-position would then be required.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make the synthesis of this compound more environmentally friendly and sustainable.

Several aspects of the synthesis can be improved from a green chemistry perspective. In the esterification step, traditional strong acid catalysts like sulfuric acid can lead to corrosive and difficult-to-handle waste streams. The use of solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+) or zeolites, offers a greener alternative. nih.govoru.educsic.esresearchgate.net These catalysts are easily separable from the reaction mixture, can often be recycled and reused, and can lead to cleaner reactions with fewer byproducts. nih.govoru.educsic.esresearchgate.net

The choice of solvent is another important consideration. Greener solvents, such as acetonitrile (B52724) or dimethyl carbonate, can be used in place of more hazardous chlorinated solvents in some synthetic steps. wikipedia.orglscollege.ac.in

Energy efficiency can be improved through the use of microwave-assisted synthesis. researchgate.netmdpi.comthebioscan.comnih.gov Microwave heating can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. thebioscan.comnih.gov

Furthermore, the development of continuous flow processes for the synthesis of halogenated pyridines and their derivatives can offer several advantages over traditional batch processes. mdpi.comnih.govvcu.eduuc.pt Flow chemistry allows for better control over reaction parameters, improved safety, and can be more easily scaled up. nih.govvcu.edu

Table 2: Green Chemistry Approaches in Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Catalysis | Replacement of stoichiometric reagents with catalytic alternatives. Use of solid acid catalysts for esterification. |

| Safer Solvents and Auxiliaries | Utilizing less hazardous solvents like acetonitrile or dimethyl carbonate. |

| Design for Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times and energy consumption. |

| Process Intensification | Development of continuous flow processes for improved control, safety, and scalability. |

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.

Exploration of Chemical Reactivity and Reaction Mechanisms of Ethyl 2,3 Dibromoisonicotinate

Nucleophilic Substitution Reactions at the Pyridine (B92270) Halogen Sites

The pyridine ring in ethyl 2,3-dibromoisonicotinate is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the carbon atoms bearing the bromine atoms. The two bromine atoms at the C2 and C3 positions, along with the electron-withdrawing ester group at the C4 position, activate the ring for such reactions.

Selectivity in Monosubstitution vs. Disubstitution

The presence of two bromine atoms on the pyridine ring raises the question of selectivity in nucleophilic substitution reactions. Depending on the reaction conditions and the nature of the nucleophile, it is possible to achieve either monosubstitution or disubstitution.

While specific studies on the selectivity of this compound are not extensively documented in the reviewed literature, general principles of SNAr on dihalopyridines suggest that reaction conditions can be tuned to favor one product over the other. For instance, using a stoichiometric amount of the nucleophile at lower temperatures would likely favor monosubstitution. Conversely, an excess of the nucleophile and higher reaction temperatures would promote disubstitution.

The regioselectivity of monosubstitution, i.e., whether the nucleophile attacks the C2 or C3 position, is influenced by the electronic and steric environment of each bromine atom. The C2 position is generally more electron-deficient in pyridine rings, making it a more likely site for initial nucleophilic attack.

Mechanistic Investigations of Substitution Processes

The mechanism of nucleophilic aromatic substitution on halogenated pyridines typically proceeds through a two-step addition-elimination pathway. In this process, the nucleophile attacks the electron-deficient carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (in this case, a bromide ion) is eliminated, and the aromaticity of the pyridine ring is restored.

The rate of these reactions is influenced by several factors, including the electron-withdrawing nature of the substituents on the pyridine ring, the nature of the nucleophile, the leaving group ability of the halogen, and the solvent used. The ester group at the C4 position of this compound plays a crucial role in stabilizing the negative charge of the Meisenheimer intermediate, thereby facilitating the substitution reaction.

Carbonyl Group Reactivity of the Ester Moiety

The ester functional group in this compound is also a site for chemical transformations, primarily through reactions at the carbonyl carbon.

Transesterification Processes

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. In the case of this compound, this reaction can be catalyzed by either an acid or a base. For example, reacting the ethyl ester with an excess of methanol in the presence of a catalytic amount of sulfuric acid or sodium methoxide would lead to the formation of mthis compound. The general mechanism under basic conditions involves the nucleophilic attack of an alkoxide on the carbonyl carbon, followed by the elimination of the original alkoxy group.

Hydrolysis and Carboxylic Acid Derivatization

The ester group can be hydrolyzed to the corresponding carboxylic acid, 2,3-dibromoisonicotinic acid, under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to protonate the carboxylate salt. Acid-catalyzed hydrolysis involves heating the ester with water in the presence of a strong acid.

The resulting 2,3-dibromoisonicotinic acid is a versatile intermediate that can be converted into a variety of other derivatives, such as acid chlorides, amides, and other esters, through standard carboxylic acid chemistry.

Cross-Coupling Reactions Utilizing Dibromoisonicotinate Scaffolds

The two bromine atoms on the pyridine ring of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for the synthesis of complex functionalized pyridine derivatives. While specific examples for this compound are not abundant in the literature, the reactivity of other bromopyridines in these transformations is well-established.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromoisonicotinate with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or vinyl substituents.

Sonogashira Coupling: This reaction couples the dibromoisonicotinate with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. It is a reliable method for the synthesis of alkynylpyridines. Studies on 2-amino-3-bromopyridines have shown successful Sonogashira couplings.

Heck Coupling: In the Heck reaction, the dibromoisonicotinate can be coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the site of the bromine atom.

Stille Coupling: This reaction involves the coupling of the dibromoisonicotinate with an organostannane reagent, catalyzed by palladium. It is a versatile method for forming carbon-carbon bonds.

The regioselectivity of these cross-coupling reactions on a dibromo-substituted scaffold can often be controlled by tuning the reaction conditions, such as the choice of catalyst, ligands, and temperature. Generally, the bromine atom at the more electron-deficient C2 position is expected to be more reactive in oxidative addition to the palladium(0) catalyst, potentially allowing for selective monocoupling.

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron Reagent | Pd Catalyst + Base | Aryl/Vinyl Substituted Pyridine |

| Sonogashira | Terminal Alkyne | Pd Catalyst + Cu(I) Co-catalyst | Alkynyl Substituted Pyridine |

| Heck | Alkene | Pd Catalyst + Base | Alkenyl Substituted Pyridine |

| Stille | Organostannane | Pd Catalyst | Aryl/Vinyl/Alkyl Substituted Pyridine |

Palladium-Catalyzed Coupling Reactions (e.g., Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For this compound, the carbon-bromine bonds are susceptible to oxidative addition to a palladium(0) center, initiating catalytic cycles that enable the introduction of a wide range of substituents.

The Stille and Sonogashira reactions proceed through well-established catalytic cycles involving palladium(0) and palladium(II) intermediates.

Stille Reaction: The Stille reaction couples the substrate with an organotin compound. wikipedia.org The catalytic cycle, as it applies to this compound, involves three key steps:

Oxidative Addition: A catalytically active 14-electron Pd(0) species, typically generated in situ from a palladium precursor, inserts into one of the C-Br bonds of the substrate. This forms a square planar Pd(II) intermediate. Due to the electronic properties of the pyridine ring, oxidative addition is generally favored at the more electron-deficient C-2 position.

Transmetalation: The organostannane reagent (R-SnBu₃) exchanges its organic group (R) with the bromide on the palladium complex. libretexts.org This step is often the rate-determining step and can be accelerated by the use of additives. harvard.edu

Reductive Elimination: The two organic groups on the palladium(II) intermediate couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

Sonogashira Reaction: This reaction couples the substrate with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The process involves two interconnected catalytic cycles:

Palladium Cycle: Similar to the Stille reaction, the cycle begins with the oxidative addition of a C-Br bond of this compound to a Pd(0) complex.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (usually an amine) to form a copper(I) acetylide intermediate. chemeurope.com This step increases the nucleophilicity of the alkyne.

Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, displacing the bromide and regenerating the copper(I) catalyst. nih.gov

Reductive Elimination: The aryl and alkynyl groups on the palladium center are eliminated to yield the final product and the Pd(0) catalyst.

The choice of ligand coordinated to the palladium center is crucial for controlling both the efficiency and selectivity of cross-coupling reactions. Ligands can influence the rate of oxidative addition and reductive elimination and can dictate which of the two C-Br bonds reacts. rsc.org

Efficiency: Sterically bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type biarylphosphines, are known to accelerate both oxidative addition and reductive elimination steps. nih.gov This increased reactivity allows reactions to proceed under milder conditions with lower catalyst loadings. N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands that can promote reactions of less reactive substrates.

Selectivity: In dihalogenated systems like this compound, ligands can control the regioselectivity of the coupling. Conventionally, halides adjacent to the nitrogen in N-heteroarenes are more reactive. However, this innate selectivity can be overridden by specific ligands. Very bulky ligands can sterically hinder the more accessible C-2 position, forcing the reaction to occur preferentially at the C-3 position. While specific studies on this compound are limited, research on analogous 2,4-dichloropyridines demonstrates that selectivity can be inverted from the expected C-2 coupling to C-4 coupling through judicious ligand choice. nih.gov

The following table, based on data from a related dichloropyridine system, illustrates how ligand selection can influence reaction outcomes.

| Ligand | Catalyst Source | Selectivity (C4:C2) | Yield (%) |

|---|---|---|---|

| dppf | Pd(OAc)₂ | 1:24 | 75 |

| QPhos | Pd₂(dba)₃ | 1.5:1 | 50 |

| IPr | Pd(OAc)₂ | 9:1 | 85 |

| IMes | Pd(OAc)₂ | 3:1 | 80 |

Data adapted from a Suzuki-Miyaura coupling of 2,4-dichloropyridine to illustrate the principle of ligand-controlled selectivity.

Cycloaddition and Annulation Reactions Involving the Pyridine Ring

Cycloaddition and annulation reactions are powerful methods for constructing new rings. libretexts.org

Cycloaddition Reactions: These reactions involve the combination of two π-electron systems to form a new ring. uchicago.edu The electron-deficient pyridine ring of this compound is generally a poor participant in standard cycloaddition reactions like the Diels-Alder reaction, where it would need to act as either a diene or a dienophile. Such reactivity typically requires significant activation of the pyridine ring, for instance, by conversion to a pyridinium (B92312) salt or ylide.

Annulation Reactions: Annulation refers to the construction of a new ring onto an existing one. acs.org While there are numerous methods for pyridine annulation, rsc.orgrsc.org specific documented examples using this compound as a starting material are not prevalent in the surveyed literature.

Radical Reactions and Reductive Transformations

The carbon-bromine bonds in this compound are susceptible to cleavage under radical or reductive conditions.

Radical Reactions: A common radical reaction for aryl halides is reductive dehalogenation. This can be achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom source, like tributyltin hydride (Bu₃SnH). libretexts.org The reaction proceeds via a chain mechanism where a tributyltin radical abstracts a bromine atom from the pyridine ring, generating a pyridyl radical. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the dehalogenated product and propagate the radical chain. Depending on the reaction conditions, this process can be controlled to achieve mono- or di-dehalogenation.

Reductive Transformations: Treatment of dihalopyridines with strong bases like lithium diisopropylamide (LDA) at low temperatures can induce a "halogen dance," where a metalation event is followed by rearrangement of the halogen atoms. nih.gov For a 2,3-dihalopyridine, this could potentially lead to isomerization to other dihalopyridine derivatives. This transformation proceeds through lithiated intermediates and their relative thermodynamic stability. While this reactivity is established for other 2,3-dihalopyridines, its specific application to this compound would depend on the directing effects of the ethyl ester group.

Applications of Ethyl 2,3 Dibromoisonicotinate in Complex Organic Synthesis

Building Blocks for Polyfunctionalized Pyridine (B92270) Systems

The synthesis of polyfunctionalized pyridines is a significant area of organic chemistry, as these scaffolds are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govekb.eg Ethyl 2,3-dibromoisonicotinate can serve as a key starting material for creating such systems through selective and sequential functionalization of its reactive sites. The differential reactivity of the bromine atoms and the ester group allows for a variety of chemical transformations.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds at the brominated positions. beilstein-journals.orgmdpi.com The strategic manipulation of reaction conditions could potentially allow for the selective substitution of one bromine atom over the other, leading to dissymmetrically substituted pyridine rings. Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of other functional groups, including amides, nitriles, or be used in decarboxylation reactions.

Table 1: Potential Reactions for Functionalizing this compound

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Introduction of aryl groups at C2 and/or C3 |

| Stille Coupling | Organostannane, Pd catalyst | Introduction of various organic groups |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Introduction of alkynyl groups |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Introduction of amino groups |

| Hydrolysis | Aqueous acid or base | Conversion of ester to carboxylic acid |

| Amidation | Carboxylic acid, amine, coupling agent | Formation of an amide bond |

Precursors for Heterocyclic Compound Synthesis

The structure of this compound makes it an attractive precursor for the synthesis of more complex heterocyclic systems, particularly those containing a fused pyridine ring.

The two adjacent bromine atoms on the pyridine ring are well-suited for the construction of fused ring systems through intramolecular or intermolecular cyclization reactions. nih.govmdpi.com For instance, reaction with a bifunctional nucleophile could lead to the formation of a new heterocyclic ring fused to the pyridine core. nih.gov Synthetic strategies targeting pyrido-fused heterocycles are of significant interest due to the diverse biological activities associated with these scaffolds. ias.ac.in The specific nature of the fused ring would depend on the choice of the reacting partner. For example, reaction with a dinucleophile such as a 1,2-diamine could potentially lead to the formation of a fused pyrazine (B50134) ring.

Carbazole (B46965) and indolopyridine frameworks are important structural motifs found in many biologically active natural products and synthetic compounds. oregonstate.edunih.gov While direct synthesis from this compound is not explicitly detailed in the available literature, related chemistry suggests its potential utility. For example, intramolecular Heck-type reactions of appropriately substituted pyridine derivatives have been used to construct pyrido[3,2-α]carbazole systems. nih.gov One could envision a synthetic route where the bromine atoms of this compound are first functionalized via cross-coupling reactions to introduce the necessary precursors for a subsequent cyclization to form a carbazole or indolopyridine skeleton. The synthesis of substituted carbazoles often relies on the cyclization of diphenylamine (B1679370) precursors, which could potentially be assembled using the dibrominated pyridine as a core. oregonstate.eduresearchgate.net Similarly, the construction of indolizine (B1195054) and related indolopyridine structures often involves the cyclization of functionalized pyridine derivatives. rsc.orgijettjournal.org

Development of Advanced Synthetic Intermediates

This compound can be transformed into a variety of more complex and stable intermediates that can then be used in multi-step syntheses. For example, conversion of the bromine atoms to other functional groups such as boronic esters or organozinc reagents would create valuable intermediates for further cross-coupling reactions. The ability to selectively functionalize the different positions of the pyridine ring allows for the creation of a diverse library of synthetic intermediates, each with the potential to lead to a different class of target molecules. The development of such intermediates is crucial for streamlining the synthesis of complex organic molecules by providing pre-functionalized building blocks.

Contributions to Material Science and Supramolecular Chemistry

Pyridine-containing molecules are widely used in material science and supramolecular chemistry due to the coordinating ability of the nitrogen atom and the rigidity of the aromatic ring. rsc.orgresearchgate.net

Functionalized pyridines can be incorporated into polymer backbones or as pendant groups to impart specific properties to the resulting materials, such as thermal stability, conductivity, or catalytic activity. mdpi.comacs.orgresearchgate.net The reactive handles on this compound, particularly after further functionalization, could be used to polymerize or graft the pyridine unit onto a polymer chain. For example, conversion of the bromine atoms to vinyl or acrylic groups would allow for its participation in radical polymerization. The resulting pyridine-containing polymers could have applications as ligands for metal catalysts, in the development of new electronic materials, or as components of smart materials that respond to external stimuli such as pH. researchgate.net The ester group could also be used in post-polymerization modification to attach other functional molecules. mdpi.com

Self-Assembly Studies of Isonicotinate (B8489971) Derivatives

The field of supramolecular chemistry has seen significant advancements through the rational design and synthesis of novel coordination polymers, a development that has greatly influenced crystal engineering. Isonicotinate derivatives are of particular interest in this field due to their versatile coordination capabilities and potential to form a variety of supramolecular architectures. The pyridine nitrogen and carboxylate group of the isonicotinate scaffold provide multiple binding sites, facilitating the construction of intricate one-, two-, and three-dimensional networks through coordination with metal ions and other non-covalent interactions.

Research into the self-assembly of isonicotinate derivatives has revealed their utility as ligands or pillars in the formation of 3D arrays, as well as their application in non-linear optical and luminescent materials researchgate.net. The specific geometry and electronic properties of the isonicotinate ligand, which can be tuned by the introduction of various substituents, play a crucial role in directing the final supramolecular structure.

The study of analogous systems provides insight into the potential self-assembly behavior of this compound. For instance, the substitution of different functional groups on the pyridine ring can significantly alter the resulting supramolecular assemblies. The presence of bromine atoms, as in this compound, is particularly noteworthy. Bromine substituents are known to participate in halogen bonding, a directional non-covalent interaction that can be a powerful tool in crystal engineering. The electron-poor nature of a pyridinium (B92312) scaffold, for example, has been shown to enhance the electron acceptor ability of bromine substituents, leading to the formation of short and strong halogen bonds rsc.org. This suggests that the bromo-substituents in this compound could play a significant role in directing its self-assembly through halogen bonding, in addition to the coordination via the pyridine nitrogen.

Furthermore, studies on nicotinic acid, an isomer of isonicotinic acid, have highlighted the importance of both the nitrogen atom within the pyridine ring and other moieties in directing the formation of specific supramolecular structures. In the case of nicotinic acid-conjugated selenopeptides, both the nicotinic acid moiety and a selenium atom were found to be essential for the self-assembly into mesotubular structures nih.gov. This underscores the principle that the interplay of various functional groups dictates the final self-assembled architecture.

The general principles of self-assembly in isonicotinate systems often involve coordination to metal centers, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. The structure of these materials is highly dependent on the coordination geometry of the metal ion, the nature of the isonicotinate ligand, and the presence of other auxiliary ligands or solvent molecules. While specific studies on the self-assembly of this compound are not prevalent in the literature, the foundational knowledge from related isonicotinate and brominated pyridine systems provides a strong basis for predicting its behavior in forming ordered supramolecular structures.

| Compound/System | Key Functional Groups | Observed Self-Assembly Behavior/Interaction | Potential Application |

| N-methyl-3,5-dibromo-pyridinium iodide | Bromine, Pyridinium | Formation of infinite helices through C–Br⋯I halogen bonding rsc.org. | Crystal Engineering |

| Isonicotinic acid analogues with zinc porphyrin | Pyridyl unit, Carboxylic acid | Axial coordination to zinc porphyrin to form self-assemblies daneshyari.com. | Dye-Sensitized Solar Cells |

| Isonicotinic Acid | Pyridine nitrogen, Carboxylate group | Acts as ligands/pillars in 3D arrays researchgate.net. | Non-linear Optical Materials, Luminescent Materials |

| Nicotinic acid-conjugated selenopeptides | Nicotinic acid, Selenium | Formation of mesoscale elongated tubular morphology nih.gov. | Nanotechnology, Medicine |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For Ethyl 2,3-dibromoisonicotinate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assemble a complete structural picture.

The chemical environment of each proton and carbon atom in this compound results in a unique resonance frequency or chemical shift (δ), measured in parts per million (ppm).

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the two remaining protons on the pyridine (B92270) ring.

Ethyl Group: The ethyl moiety gives rise to a characteristic quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are adjacent to an oxygen atom, causing them to be deshielded and appear at approximately 4.4 ppm. They are split into a quartet by the three neighboring methyl protons. The methyl protons (-CH₃) are more shielded, resonating around 1.4 ppm, and are split into a triplet by the two adjacent methylene protons. ucalgary.cayoutube.com

Pyridine Ring: The two protons on the heavily substituted pyridine ring (H-5 and H-6) would appear in the aromatic region, typically downfield (δ > 7.0 ppm). Their exact chemical shifts and coupling patterns would be influenced by the strong electron-withdrawing effects of the bromine atoms and the ester group.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is significantly deshielded and is expected to have a chemical shift in the range of 160-170 ppm. ucalgary.ca

Pyridine Ring Carbons: The carbons of the pyridine ring will appear between approximately 120 and 155 ppm. The carbons directly bonded to the bromine atoms (C-2 and C-3) would have their chemical shifts influenced by the halogen's electronegativity and heavy atom effect.

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group, being attached to oxygen, is expected to resonate around 62 ppm, while the terminal methyl carbon (-CH₃) will be found further upfield, around 14 ppm. ucalgary.caweebly.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂-CH₃ | ~1.4 | ~14 | Triplet |

| -CH₂-CH₃ | ~4.4 | ~62 | Quartet |

| Pyridine Ring (C-H) | >7.0 | >120 | Doublet/Multiplet |

| Pyridine Ring (C-Br) | - | >120 | Singlet |

| C=O | - | ~165 | Singlet |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, several two-dimensional (2D) NMR techniques are invaluable. huji.ac.illibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. libretexts.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. libretexts.org It would show cross-peaks connecting the ¹H signal of the methylene group to the ¹³C signal of the methylene carbon, the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon, and the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. huji.ac.il Expected key correlations would include the methylene protons of the ethyl group to the carbonyl carbon and the C-4 carbon of the pyridine ring, and the aromatic protons to neighboring carbons within the ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the vibrational modes of molecular bonds. Both IR and Raman spectroscopy provide a characteristic fingerprint of the molecule, revealing information about its functional groups. nih.govnih.gov

The IR and Raman spectra of this compound are dominated by vibrations associated with the ester functional group and the substituted pyridine ring.

C=O Stretch: A strong, prominent absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester is expected in the region of 1720-1745 cm⁻¹. ucalgary.cavscht.czuniroma1.it Its exact position is influenced by conjugation with the aromatic ring.

C-O Stretch: The spectrum will also feature strong C-O stretching bands associated with the ester linkage in the 1100-1300 cm⁻¹ region. ucalgary.cavscht.cz

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. libretexts.org

C-H Vibrations: Aromatic C-H stretching vibrations are generally observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl group appears just below 3000 cm⁻¹. libretexts.orgpressbooks.pub

C-Br Stretch: The carbon-bromine stretching vibrations occur at lower frequencies, typically in the 500-680 cm⁻¹ range. uniroma1.it

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1720 - 1745 | Strong |

| C=C, C=N Ring Stretches | 1400 - 1600 | Medium-Strong |

| C-O Stretch | 1100 - 1300 | Strong |

| C-Br Stretch | 500 - 680 | Strong |

Vibrational spectroscopy can be used to study the conformational isomers (rotamers) of the molecule, particularly concerning the rotation around the single bond connecting the pyridine ring and the ester group. Different spatial orientations of the ester group relative to the ring can lead to subtle but measurable shifts in the vibrational frequencies of the C=O or C-O bands. nih.govnih.gov By performing temperature-dependent IR or Raman studies and comparing the experimental data with theoretical calculations (e.g., Density Functional Theory), it may be possible to identify the most stable conformer and determine the energy barriers between different conformations. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and deduce structural information from fragmentation patterns. researchgate.netrsc.org

For this compound (C₈H₇Br₂NO₂), the most distinctive feature in its mass spectrum is the isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in a characteristic triplet of peaks for the molecular ion (M⁺) and any fragment containing both bromine atoms:

M⁺: Contains two ⁷⁹Br isotopes.

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: Contains two ⁸¹Br isotopes. The relative intensity of these peaks will be approximately 1:2:1.

The fragmentation of the molecular ion upon electron impact provides further structural clues. Common fragmentation pathways for ethyl esters include the loss of the ethoxy group or an ethylene (B1197577) molecule. docbrown.inforesearchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value (for ⁷⁹Br) | Proposed Fragment Ion | Notes |

| 323, 325, 327 | [C₈H₇Br₂NO₂]⁺ | Molecular ion (M⁺) peak cluster (1:2:1 ratio) |

| 295, 297, 299 | [C₆H₂Br₂NO]⁺ | Loss of ethylene (-C₂H₄) |

| 278, 280, 282 | [C₈H₆Br₂NO]⁺ | Loss of a hydrogen radical (-H•) |

| 244, 246 | [C₈H₇BrNO₂]⁺ | Loss of a bromine radical (-Br•) |

| 198, 200 | [C₆H₃BrNO]⁺ | Loss of a bromine radical and an ethoxy radical |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement of a crystalline solid. This technique allows for the detailed analysis of bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. Furthermore, it reveals the nature of crystal packing and the various intermolecular interactions that govern the supramolecular architecture.

While a crystal structure for this compound is not publicly available, the analysis of a closely related analogue, ethyl 2-bromo-4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate, provides valuable insights into the expected structural features. researchgate.net This compound, though bearing additional substituents, shares the core ethyl bromopyridinecarboxylate framework.

The molecular geometry of pyridine derivatives is influenced by the electronic nature and steric bulk of their substituents. In ethyl 2-bromo-4-(4-fluorophenyl)-6-phenyl-3-pyridinecarboxylate, the pyridine ring is substituted with a bromine atom, an ethyl carboxylate group, and two phenyl rings. researchgate.net The analysis of its crystal structure would reveal the precise bond lengths and angles within the pyridine ring, which may deviate from those of unsubstituted pyridine due to the electronic effects of the bromine and carboxylate groups.

The C-Br bond length is a key parameter, typically falling in the range of 1.85–1.95 Å for brominated aromatic systems. The bond lengths and angles within the ethyl carboxylate group would be expected to conform to standard values for esters. Torsional angles, such as those defining the orientation of the ethyl carboxylate group relative to the pyridine ring, are crucial for understanding the molecule's conformational preferences. These angles are determined by a combination of steric hindrance and electronic interactions between the substituent and the aromatic ring.

Table 1: Representative Bond Parameters for a Substituted Ethyl Bromopyridinecarboxylate (Note: Data is hypothetical and based on expected values for analogous structures)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Å or °) |

| Bond Length | C(pyridine) | - | Br | - | ~1.90 |

| Bond Length | C(pyridine) | - | C(carboxyl) | - | ~1.50 |

| Bond Length | C(carboxyl) | - | O(ester) | - | ~1.35 |

| Bond Length | C(carboxyl) | = | O | - | ~1.20 |

| Bond Angle | C | - | C(pyridine) | - | Br |

| Bond Angle | N | - | C(pyridine) | - | C(carboxyl) |

| Torsional Angle | N(pyridine) | - | C(pyridine) | - | C(carboxyl) |

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. For brominated organic compounds, halogen bonding, where the bromine atom acts as an electrophilic "σ-hole" donor, can be a significant directional interaction influencing crystal packing. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

While this compound itself is achiral, the introduction of a chiral center would give rise to enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is an essential technique for studying such chiral derivatives. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides information about the absolute configuration and conformational properties of chiral compounds in solution.

The synthesis of chiral derivatives of pyridines is an active area of research, with various methods available for introducing chirality, such as the use of chiral auxiliaries or enantioselective catalysis. rsc.orgnih.govresearchgate.net For a hypothetical chiral derivative of this compound, a CD spectrum would exhibit positive and/or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophoric pyridine ring.

The sign and intensity of the Cotton effects are exquisitely sensitive to the stereochemical environment of the chromophore. Theoretical calculations can be used in conjunction with experimental CD data to correlate the observed spectrum with a specific absolute configuration of the chiral center. This combined approach is a powerful tool for the unambiguous assignment of stereochemistry in chiral molecules. For instance, the interaction of a chiral molecule with a receptor is often stereospecific, making the determination of absolute configuration crucial in fields such as medicinal chemistry. nih.gov

Theoretical and Computational Chemistry Approaches to Ethyl 2,3 Dibromoisonicotinate

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are central to understanding the electronic nature of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of quantum mechanics that explains chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and localization of these orbitals are key predictors of a molecule's behavior.

For Ethyl 2,3-dibromoisonicotinate, an FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecule.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. In this compound, the HOMO would likely be distributed across the pyridine (B92270) ring and the bromine and ester substituents.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the regions most susceptible to nucleophilic attack, representing the molecule's capacity to act as an electrophile. The LUMO would be expected to be localized on the carbon atoms of the pyridine ring, particularly those bonded to the electron-withdrawing bromine atoms.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

A hypothetical data table for such an analysis would appear as follows:

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Value | Indicates regions of nucleophilicity, likely involving the pyridine nitrogen and bromine lone pairs. |

| LUMO | Value | Indicates regions of electrophilicity, likely centered on the carbon atoms attached to the bromine atoms. |

| HOMO-LUMO Gap | Value | Correlates with the molecule's overall reactivity and electronic transition energy. |

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping, also known as molecular electrostatic potential (MEP), provides a visual representation of the charge distribution on a molecule's surface. It is a valuable tool for predicting how molecules will interact. The map displays regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, an EPS map would likely show:

Negative Potential (Red): Concentrated around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group due to their high electronegativity and lone pairs of electrons.

Positive Potential (Blue): Located on the hydrogen atoms and potentially on the carbon atoms attached to the electronegative bromine atoms, indicating these are sites for nucleophilic interaction.

Neutral Regions (Green): Areas with intermediate potential, likely found on the ethyl group and parts of the aromatic ring.

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry allows for the detailed simulation of reaction pathways, helping to elucidate mechanisms, identify intermediates, and locate transition states. This is particularly useful for complex reactions where experimental detection of transient species is difficult.

Computational Studies of Palladium-Catalyzed Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. Computational studies can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. For this compound, which has two bromine atoms, simulations could predict the relative ease of reacting at the C2 versus the C3 position. These calculations would determine the activation energies for the oxidative addition of a palladium(0) complex to the C-Br bonds, revealing the kinetic and thermodynamic factors that govern regioselectivity.

Understanding Selectivity in Nucleophilic Substitutions

This compound presents two potential sites for nucleophilic aromatic substitution (SNAr). Computational modeling can predict which bromine atom is more readily substituted by a given nucleophile. By calculating the energies of the reaction intermediates (Meisenheimer complexes) and the transition states leading to them, researchers can rationalize and predict the observed regioselectivity. The calculations would consider the electronic effects of the ester group and the pyridine nitrogen on the stability of these intermediates.

Conformational Analysis and Energy Minimization

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. Since this compound has a flexible ethyl ester group, it can exist in various conformations due to rotation around its single bonds.

Energy minimization calculations are used to find the geometry with the lowest potential energy, which corresponds to the most stable conformer. This process involves systematically altering the bond angles and dihedral angles of the molecule to find the global energy minimum on the potential energy surface. Identifying the lowest-energy conformer is crucial as it represents the most populated state of the molecule and is essential for accurate predictions of its properties and reactivity. A computational study would reveal the preferred orientation of the ethyl ester group relative to the pyridine ring, considering steric hindrance and electronic interactions.

Molecular Dynamics Simulations for Solution-Phase Behavior

Currently, there is a notable absence of specific molecular dynamics (MD) simulation studies in published scientific literature focusing exclusively on the solution-phase behavior of this compound. While MD simulations are a powerful tool for understanding solute-solvent interactions at a molecular level, dedicated research applying this methodology to this particular compound has not been reported.

In general, molecular dynamics simulations of similar organic molecules in solution would aim to elucidate several key aspects of their behavior. Such studies typically involve the following:

Solvation Shell Analysis: Investigating the arrangement and orientation of solvent molecules in the immediate vicinity of the solute. This would reveal preferential interaction sites, such as the nitrogen atom of the pyridine ring, the ester group, or the bromine atoms, and how they influence the local solvent structure.

Interaction Energy Calculations: Quantifying the strength of interactions between the solute (this compound) and the surrounding solvent molecules. This data helps to understand the energetic favorability of solvation.

Dynamical Properties: Analyzing the translational and rotational motion of the solute molecule within the solvent, characterized by diffusion coefficients and rotational correlation times. These parameters provide insight into the mobility of the compound in different solvent environments.

Conformational Analysis: Exploring the conformational landscape of the ethyl ester group in solution to determine the most stable or prevalent conformations and the energy barriers between them.

For a molecule like this compound, MD simulations could provide valuable insights into how the two bromine substituents and the ethyl ester group affect its interactions with various solvents, ranging from polar protic and aprotic to nonpolar media. This would be crucial for understanding its solubility, reactivity, and transport properties in different chemical environments.

Although direct data is unavailable for this compound, hypothetical data tables are presented below to illustrate the type of information that would be generated from such a study.

Table 1: Hypothetical Solvation Shell Properties of this compound in Common Solvents

| Solvent | Coordination Number (First Solvation Shell) | Average Solute-Solvent Interaction Energy (kcal/mol) |

|---|---|---|

| Water | 25 ± 2 | -18.5 ± 1.2 |

| Methanol | 22 ± 2 | -15.8 ± 1.0 |

| Acetonitrile (B52724) | 20 ± 1 | -12.3 ± 0.8 |

Table 2: Hypothetical Dynamical Properties of this compound in Solution at 298 K

| Solvent | Diffusion Coefficient (x 10⁻⁵ cm²/s) | Rotational Correlation Time (ps) |

|---|---|---|

| Water | 1.2 ± 0.1 | 15.4 ± 0.5 |

| Methanol | 1.8 ± 0.2 | 11.2 ± 0.4 |

| Acetonitrile | 2.5 ± 0.2 | 8.1 ± 0.3 |

It is important to reiterate that the data presented in these tables are purely illustrative and not based on experimental or computational results for this compound. The scientific community awaits future computational studies to provide accurate data on the solution-phase behavior of this compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Water |

| Methanol |

| Acetonitrile |

Future Research Trajectories and Emerging Opportunities

Development of Asymmetric Synthetic Routes to Chiral Ethyl 2,3-Dibromoisonicotinate Derivatives

The synthesis of enantiomerically enriched pyridine (B92270) derivatives is of significant interest due to their prevalence in pharmaceuticals and natural products. Future research could focus on developing asymmetric synthetic routes to chiral derivatives of this compound. One potential strategy involves the asymmetric reduction of the pyridine ring to yield chiral piperidines, a common motif in bioactive molecules. A multi-step process could be envisioned, beginning with the partial reduction of the pyridine, followed by a rhodium-catalyzed asymmetric carbometalation to introduce a substituent at a specific position, and concluding with a final reduction to the piperidine. This approach could provide access to a wide array of enantioenriched 3-substituted piperidines derived from the parent compound nih.gov.

Another avenue of exploration is the development of methods for the enantioselective functionalization of the pyridine ring itself, without its reduction. This remains a significant challenge in synthetic chemistry. However, advances in catalysis, particularly in the realm of transition-metal-catalyzed C-H activation or enantioselective cross-coupling reactions, could pave the way for the synthesis of chiral derivatives of this compound.

Exploration of Novel Catalytic Transformations Involving the Compound

The two bromine atoms on the this compound scaffold serve as excellent handles for a variety of catalytic cross-coupling reactions. Future research will likely focus on the selective and sequential functionalization of the C2 and C3 positions.

Potential Catalytic Transformations:

| Reaction Type | Reagent/Catalyst System | Potential Outcome |

| Suzuki-Miyaura Coupling | Aryl or vinyl boronic acids with a Palladium catalyst | Formation of C-C bonds to introduce aryl or vinyl substituents. Regioselective coupling at the C2 position is often favored in 2,4-dibromopyridines acs.orgacs.org. |

| Sonogashira Coupling | Terminal alkynes with a Palladium/Copper co-catalyst | Introduction of alkynyl moieties, which are valuable for further transformations and in materials science scirp.orgsemanticscholar.orgscirp.orgsoton.ac.ukresearchgate.net. |

| Buchwald-Hartwig Amination | Amines with a Palladium catalyst | Formation of C-N bonds to introduce a wide range of amino groups, which are prevalent in pharmaceuticals chemspider.comacs.orgnih.govacs.orgresearchgate.net. |

A key challenge and opportunity lie in achieving high regioselectivity in these cross-coupling reactions. The electronic and steric environment of the two bromine atoms is different, which could be exploited to favor substitution at one position over the other. For instance, in 2,4-dibromopyridines, Suzuki-Miyaura cross-coupling often occurs preferentially at the C2 position acs.orgacs.org. Similar selectivity could be explored for this compound. Furthermore, the development of catalyst systems that can switch the regioselectivity would be highly valuable.

Integration into Advanced Functional Materials

Pyridine-containing molecules are integral components of various advanced functional materials due to their electronic properties and ability to coordinate with metal ions. This compound, and its derivatives, could serve as building blocks for such materials.

One promising area is the development of novel metal-organic frameworks (MOFs) . The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as coordination sites for metal ions, while the dibromo-substituted aromatic core can be further functionalized to tune the properties of the resulting MOF. Such materials could have applications in gas storage, catalysis, and sensing rsc.orgnih.gov. For example, pyridine derivatives have been successfully incorporated as guests within MOFs, leading to materials with interesting photoinduced electron-transfer properties acs.orgnih.govacs.org.

Furthermore, the electronic properties of functionalized pyridine derivatives make them attractive for applications in organic electronics . By introducing suitable substituents through cross-coupling reactions, it may be possible to synthesize novel materials with tailored photophysical and electronic properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Sustainable and Scalable Production Methods

The widespread application of this compound will necessitate the development of sustainable and scalable production methods. Current laboratory-scale syntheses of halogenated pyridines often rely on harsh reagents and conditions nih.gov. Future research should focus on greener alternatives.

One approach is the development of more efficient and selective halogenation methods for pyridine C-H bonds. While the direct halogenation of pyridines can be challenging, novel catalytic systems and reagents are being developed to address this nih.govacs.org. For instance, a method involving the installation of a phosphine (B1218219) group at the 4-position of pyridines, followed by displacement with a halide, has been reported as a strategy for selective halogenation nih.govacs.org. Another innovative approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve highly regioselective halogenation under mild conditions nih.govchemrxiv.org.

Additionally, optimizing reaction conditions to minimize waste, use less hazardous solvents, and enable catalyst recycling will be crucial for the sustainable production of this compound. The development of continuous flow processes could also offer advantages in terms of safety, scalability, and efficiency.

Investigations into Non-Covalent Interactions and Supramolecular Assemblies

The presence of two bromine atoms on the pyridine ring of this compound makes it a prime candidate for engaging in halogen bonding . Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, and they have emerged as a powerful tool in crystal engineering and supramolecular chemistry acs.orgacs.orgacs.orgrsc.orgnih.govnih.govmdpi.comnih.govucl.ac.uknih.gov.

Future research could explore the ability of this compound and its derivatives to form predictable supramolecular architectures through halogen bonding. The strength and directionality of these interactions can be tuned by modifying the substituents on the pyridine ring rsc.orgmdpi.comfu-berlin.denih.govnih.govmdpi.com. This could lead to the design of novel crystalline materials with desired physical properties, such as specific packing arrangements or porosity.

The interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding (from potential derivatives) and π-π stacking, will be a rich area of investigation. Understanding these interactions is crucial for the rational design of functional supramolecular assemblies acs.orgacs.orgnih.govnih.gov. Hirshfeld surface analysis and computational modeling can be employed to gain deeper insights into the intermolecular interactions governing the crystal packing of these compounds fu-berlin.denih.gov.

Q & A

Q. What experimental designs are suitable for studying tautomerism in this compound?

- Methodology : Conduct variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ to monitor keto-enol equilibria. Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict tautomeric stability. Compare experimental values with computational results .

- Data Analysis : Tabulate chemical shift changes (e.g., δ 10.5 ppm for enolic OH) across temperatures (25–80°C) .

Q. How to design a study on the reactivity of this compound in cross-coupling reactions?

- Methodology :

- DOE (Design of Experiments) : Vary catalysts (Pd(PPh₃)₄ vs. NiCl₂), ligands (XPhos), and solvents (THF vs. DMF).

- Kinetic Analysis : Use in situ IR to track reaction progress (e.g., C-Br bond cleavage at 500 cm⁻¹).

- Control Experiments : Include blank runs (no catalyst) and reference substrates (e.g., ethyl 2-bromoisonicotinate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.